N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
Description
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H26F3N3O2S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H26F3N3O2S/c1-15(2)31-18-9-6-16(7-10-18)21(30)28-22(32)27-19-14-17(23(24,25)26)8-11-20(19)29-12-4-3-5-13-29/h6-11,14-15H,3-5,12-13H2,1-2H3,(H2,27,28,30,32) |
InChI Key |
UKOMUXUZIGFAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 4-(propan-2-yloxy)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzamide intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(methoxy)benzamide
- N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(ethoxy)benzamide
Uniqueness
N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperidine ring contributes to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
